molecular formula C10H6ClF2N B11887512 4-Chloro-2-(difluoromethyl)quinoline

4-Chloro-2-(difluoromethyl)quinoline

Cat. No.: B11887512
M. Wt: 213.61 g/mol
InChI Key: FDBNZUFFBGTABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(difluoromethyl)quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoromethyl)quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloroaniline with difluoromethyl ketone in the presence of a suitable catalyst can yield the desired product. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(difluoromethyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline amines. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives.

Scientific Research Applications

4-Chloro-2-(difluoromethyl)quinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals with potential antibacterial, antifungal, and antiviral activities.

    Agrochemicals: It serves as an intermediate in the production of pesticides and herbicides.

    Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and dyes.

    Biological Research: It is employed in studies investigating the biological activity and mechanism of action of quinoline derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethyl)quinoline involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The presence of fluorine atoms enhances the compound’s binding affinity and stability, contributing to its potent biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)quinoline
  • 2,4-Difluoroquinoline
  • 4-Chloroquinoline

Comparison

4-Chloro-2-(difluoromethyl)quinoline is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct physicochemical properties and biological activities Compared to 4-Chloro-2-(trifluoromethyl)quinoline, the difluoromethyl derivative may exhibit different reactivity and selectivity in chemical reactions

Properties

Molecular Formula

C10H6ClF2N

Molecular Weight

213.61 g/mol

IUPAC Name

4-chloro-2-(difluoromethyl)quinoline

InChI

InChI=1S/C10H6ClF2N/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5,10H

InChI Key

FDBNZUFFBGTABM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.